molecular formula C15H11N3O6 B2691233 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide CAS No. 899977-94-7

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2691233
CAS No.: 899977-94-7
M. Wt: 329.268
InChI Key: JXBGXVRTQXDXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide” is an oxalamide derivative. Oxalamides are a class of organic compounds containing a functional group with the general structure R-C(O)-NH-C(O)-R’, where R and R’ can be various groups . The benzo[d][1,3]dioxol-5-yl and 4-nitrophenyl groups attached to the nitrogen atoms of the oxalamide group suggest that this compound may have unique properties compared to other oxalamides.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide group, with the benzo[d][1,3]dioxol-5-yl and 4-nitrophenyl groups providing additional structural and electronic characteristics . The presence of the nitro group could make the compound a potential nitration agent.

Scientific Research Applications

Analgesia and Sedation

Nitrous oxide (N2O), a commonly used sedative for painful procedures, has been studied for its effects on the human electroencephalogram (EEG) and its efficacy as an analgesic. Research has shown that N2O can increase theta, beta, 40 - 50 Hz, and 70 - 110 Hz band powers in EEG, but subjects remained responsive throughout the administration, indicating that N2O is a weak sedative at the tested concentrations (Rampil et al., 1998). Another study highlighted the limitations of N2O as a sole agent for painful procedures in children, suggesting that while it is generally satisfactory for procedural use, its efficacy is limited for very painful procedures (Babl et al., 2008).

Oxidative Stress and Inflammation

Research into nitric oxide (NO) and its interaction with oxidative stress reveals significant implications for chronic inflammation, such as in rheumatoid arthritis. One study found that serum and synovial fluid from rheumatoid arthritis patients contained elevated levels of 3-nitrotyrosine, suggesting that NO plays a role in joint damage associated with the disease (Kaur & Halliwell, 1994).

Environmental and Occupational Health

The risk of hematological malignancy due to benzene exposure, a component related to nitro aromatic hydrocarbons, has been linked with genetic susceptibility, such as the NQO1 609C-->T mutation. This mutation, associated with a diminished enzyme activity that detoxifies benzene metabolites, suggests interindividual variation in response to toxic agents like benzene, which is known for its hematotoxic and leukemogenic properties (Rothman et al., 1997).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it were a drug or a catalyst, for example, the mechanism of action would depend on the specific biological or chemical process it’s involved in .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the benzo[d][1,3]dioxol-5-yl and 4-nitrophenyl groups, it could be interesting to explore its potential uses in fields like medicinal chemistry or materials science .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O6/c19-14(16-9-1-4-11(5-2-9)18(21)22)15(20)17-10-3-6-12-13(7-10)24-8-23-12/h1-7H,8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBGXVRTQXDXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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